Cas no 1805619-99-1 (Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate)

Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate
-
- インチ: 1S/C10H9BrF2INO2/c1-2-17-10(16)5-3-6(9(12)13)15-7(4-11)8(5)14/h3,9H,2,4H2,1H3
- InChIKey: QATIMMXEBGDJTH-UHFFFAOYSA-N
- ほほえんだ: IC1C(CBr)=NC(C(F)F)=CC=1C(=O)OCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 271
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 39.2
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029022450-500mg |
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate |
1805619-99-1 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029022450-1g |
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate |
1805619-99-1 | 95% | 1g |
$2,923.95 | 2022-04-01 | |
Alichem | A029022450-250mg |
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate |
1805619-99-1 | 95% | 250mg |
$999.60 | 2022-04-01 |
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate 関連文献
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
3. Book reviews
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylateに関する追加情報
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate: A Comprehensive Overview
Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate, with CAS No. 1805619-99-1, is a highly specialized organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its complex structure, featuring a pyridine ring substituted with various functional groups, including a bromomethyl group at position 2, a difluoromethyl group at position 6, and an iodo substituent at position 3. The carboxylate group at position 4 is further esterified with an ethyl group, adding to the compound's versatility in chemical reactions.
The pyridine ring serves as the central framework of this molecule, providing a rigid and planar structure that facilitates various chemical transformations. The bromomethyl group at position 2 introduces electrophilic reactivity, making it a potential site for nucleophilic substitutions or additions. Similarly, the difluoromethyl group at position 6 imparts electron-withdrawing effects, which can influence the electronic properties of the molecule and enhance its reactivity in certain reactions. The iodo substituent at position 3 is particularly valuable due to its high leaving group ability, making it an ideal candidate for elimination or substitution reactions.
Recent studies have highlighted the importance of Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate in the development of advanced materials and pharmaceutical agents. For instance, researchers have explored its potential as a precursor for constructing bioactive molecules with intricate architectures. The compound's unique combination of functional groups allows for precise control over stereochemistry and regioselectivity during synthesis, which is crucial for designing drugs with specific therapeutic effects.
In terms of synthesis, Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate can be prepared through a multi-step process involving nucleophilic aromatic substitution, Friedel-Crafts alkylation, and esterification reactions. The choice of reagents and reaction conditions plays a pivotal role in ensuring high yields and purity. For example, the introduction of the difluoromethyl group often requires the use of selective fluorinating agents under controlled conditions to avoid over-fluorination or side reactions.
The compound's applications extend beyond traditional organic synthesis. Its iodo substituent makes it an attractive candidate for cross-coupling reactions, such as Suzuki-Miyaura couplings, which are widely used in the construction of biaryl compounds with diverse applications in medicine and materials science. Additionally, the carboxylate ester group can be readily converted into other functional groups, such as acids or amides, enabling further diversification of the molecule's properties.
Recent advancements in computational chemistry have also shed light on the electronic properties of Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate. Quantum mechanical calculations reveal that the compound exhibits significant electron-deficiency due to the combined effects of the halogen substituents and the electron-withdrawing carboxylate group. This characteristic makes it an excellent candidate for use in electrophilic aromatic substitution reactions or as a building block for electron-deficient aromatic systems.
In conclusion, Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate stands out as a versatile and valuable compound in modern organic chemistry. Its unique structure and functional groups make it an indispensable tool for researchers working on complex molecular architectures. As ongoing studies continue to uncover new applications and synthetic strategies for this compound, its role in advancing scientific knowledge and technological innovation is expected to grow significantly.
1805619-99-1 (Ethyl 2-(bromomethyl)-6-(difluoromethyl)-3-iodopyridine-4-carboxylate) 関連製品
- 85237-56-5(3-Amino-4-hydroxy-N-methyl-benzenesulfonamide)
- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)
- 1215898-55-7(Mirtazapine-d4)
- 1235407-15-4(4-CHLORO-5-FLUORO-2-IODOPHENOL)
- 896334-30-8(8-methyl-2-{(3-nitrophenyl)methylsulfanyl}-4H-pyrido1,2-a1,3,5triazin-4-one)
- 2171902-70-6(4-bromo-3-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole)
- 1797739-69-5(8-Azabicyclo[3.2.1]oct-2-en-8-yl[4-(trifluoromethoxy)phenyl]methanone)
- 196407-99-5(1-Acetoacetyl-2-Methylpiperidine)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)
- 946300-61-4(N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethylbenzene-1-sulfonamide)